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molecular formula C14H15N3O2 B3345556 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole CAS No. 106516-27-2

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole

Cat. No. B3345556
M. Wt: 257.29 g/mol
InChI Key: MWJUXAHARLFJAN-UHFFFAOYSA-N
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Patent
US07696229B2

Procedure details

A solution of KOH (12 g, 213.21 mmol) in methanol (100 mL) was added to 5-nitro-1H-indole (15 g, 92.04 mmol) in a 250 mL flask. 1-methylpiperidin-4-one (13.7 g, 120.46 mmol) was then added dropwise with stirring, while cooling the reaction to 20° C. The resulting solution was stirred for 4 hours, while the temperature was maintained at 72° C. The reaction mixture was then cooled to 15° C., and the product was precipitated by the addition of water (100 mL). Filtration, followed by recrystallization of the residue from ethanol afforded 11 g (46%) of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole as a yellow solid.
Name
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[K+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][CH:10]=[CH:9]2)([O-:5])=[O:4].[CH3:15][N:16]1[CH2:21][CH2:20][C:19](=O)[CH2:18][CH2:17]1>CO>[CH3:15][N:16]1[CH2:17][CH:18]=[C:19]([C:9]2[C:8]3[C:12](=[CH:13][CH:14]=[C:6]([N+:3]([O-:5])=[O:4])[CH:7]=3)[NH:11][CH:10]=2)[CH2:20][CH2:21]1 |f:0.1|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=CNC2=CC1
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
13.7 g
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
CUSTOM
Type
CUSTOM
Details
the reaction to 20° C
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 4 hours, while the temperature
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 15° C.
CUSTOM
Type
CUSTOM
Details
the product was precipitated by the addition of water (100 mL)
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
followed by recrystallization of the residue from ethanol

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(=CC1)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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